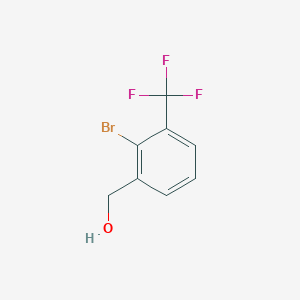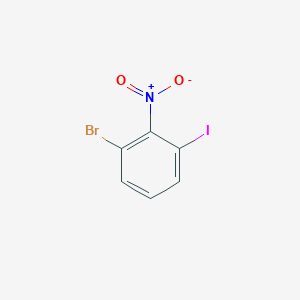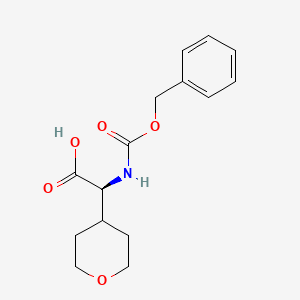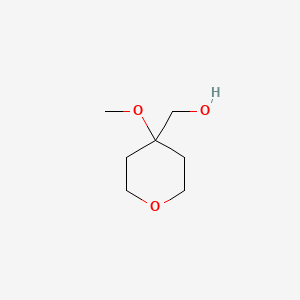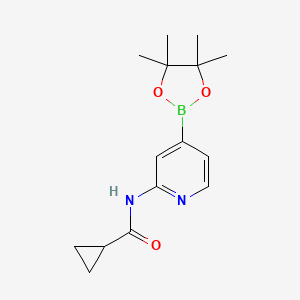
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known as 4-Acetamidophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 261.13 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Structural and Conformational Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied for their structural and conformational properties. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and their structures confirmed through various spectroscopic methods and X-ray diffraction. These studies include conformational analysis using density functional theory (DFT), showing consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group are key aspects of their scientific applications. Research includes the synthesis of these compounds through multi-step reactions, and their characterization using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Theoretical calculations such as DFT are also utilized to understand their molecular structures (Liao et al., 2022).
Applications in Combinatorial Chemistry
Some derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group serve as bifunctional building blocks in combinatorial chemistry. Their unique structural properties and reactivity profiles make them suitable for the synthesis of various compounds with potential medicinal applications (Sopková-de Oliveira Santos et al., 2003).
Scale-Up and Optimization
The scale-up and optimization of the synthesis of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are significant for practical applications. Studies focus on developing improved synthesis methods that are applicable to high-throughput chemistry and large-scale production, making these compounds more accessible for research and development in various fields (Bethel et al., 2012).
Mécanisme D'action
Target of Action
It is mentioned that this compound is an intermediate in the synthesis of certain drugs , suggesting that its targets could be related to the final drug product.
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This suggests that the compound may interact with its targets through these chemical groups.
Biochemical Pathways
It is mentioned that the compound can be used in the suzuki-miyaura cross-coupling reaction due to its unique reactivity . This suggests that the compound may affect pathways related to this type of chemical reaction.
Result of Action
It is known that the compound is an intermediate in the synthesis of certain drugs , suggesting that its effects could be related to the final drug product.
Action Environment
It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release , suggesting that environmental factors could influence the compound’s action.
Propriétés
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-17-12(9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBFTYUJPDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



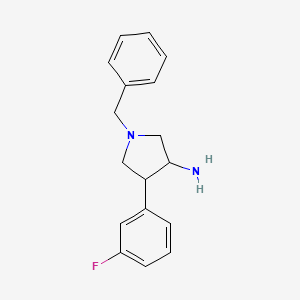
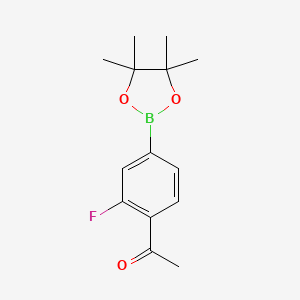

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
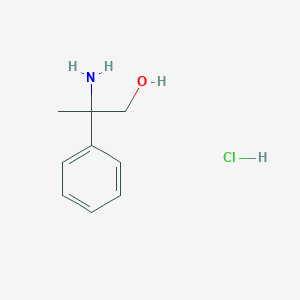

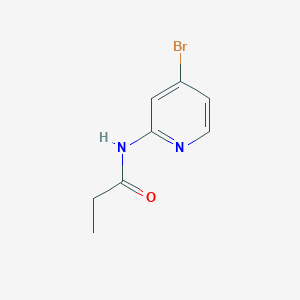
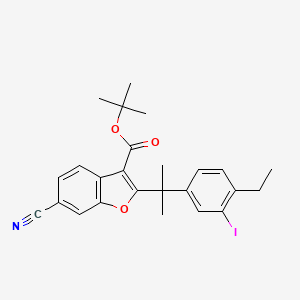
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
